molecular formula C16H16ClNO2 B2744971 N-[4-(benzyloxy)phenyl]-3-chloropropanamide CAS No. 140662-66-4

N-[4-(benzyloxy)phenyl]-3-chloropropanamide

Cat. No.: B2744971
CAS No.: 140662-66-4
M. Wt: 289.76
InChI Key: LEPSISFBZXUROW-UHFFFAOYSA-N
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Description

N-[4-(Benzyloxy)phenyl]-3-chloropropanamide (CAS: 140662-66-4) is a synthetic amide derivative with the molecular formula C₁₆H₁₆ClNO₂ and a molecular weight of 289.75 g/mol. The compound features a benzyloxy group (-OCH₂C₆H₅) attached to the para position of a phenyl ring, which is linked via an amide bond to a 3-chloropropanoyl moiety.

Key characteristics:

  • Structure: The benzyloxy group enhances aromatic π-π interactions, while the chloro substituent on the propanamide chain introduces steric and electronic effects.
  • Purity: ≥95% (typical for research-grade compounds).

Properties

IUPAC Name

3-chloro-N-(4-phenylmethoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c17-11-10-16(19)18-14-6-8-15(9-7-14)20-12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEPSISFBZXUROW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)phenyl]-3-chloropropanamide typically involves the reaction of 4-(benzyloxy)aniline with 3-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

  • Dissolve 4-(benzyloxy)aniline in an appropriate solvent like dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add 3-chloropropanoyl chloride to the reaction mixture while maintaining a low temperature (0-5°C) to control the exothermic reaction.
  • Stir the reaction mixture at room temperature for several hours.
  • After completion, the reaction mixture is washed with water and extracted with an organic solvent.
  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product.
  • Purify the crude product using column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)phenyl]-3-chloropropanamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom in the chloropropanamide moiety can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or borane in tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic substitution: Formation of substituted amides or thioamides.

    Oxidation: Formation of benzyloxybenzaldehyde or benzyloxybenzoic acid.

    Reduction: Formation of N-[4-(benzyloxy)phenyl]-3-aminopropane.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-3-chloropropanamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: It may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.

    Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-3-chloropropanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s binding affinity to hydrophobic pockets in proteins, while the chloropropanamide moiety can participate in hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Aromatic Substitutions

a) 3-Chloro-N-[4-(trifluoromethoxy)phenyl]propanamide (C₁₀H₉ClF₃NO₂; MW: 267.63)
  • Key Differences : Replaces the benzyloxy group with a trifluoromethoxy (-OCF₃) group.
  • Implications : The electron-withdrawing trifluoromethoxy group increases electrophilicity and may alter solubility and metabolic stability compared to the target compound .
b) N-(4-Chlorophenyl)-2-hydroxy-2-methyl-3-(phenylsulfonyl)propanamide (C₁₆H₁₆ClNO₄S; MW: 353.82)
  • Key Differences : Incorporates a sulfonyl group (-SO₂-) and a hydroxyl (-OH) substituent.
  • The hydroxyl group adds polarity, affecting solubility .
c) N-(3-Amino-4-chlorophenyl)-2-(benzyloxy)propanamide (C₁₆H₁₅ClN₂O₂; MW: 304.77)
  • Key Differences: Features an amino group (-NH₂) on the phenyl ring and a benzyloxy group on the propanamide chain.
  • Implications: The amino group introduces basicity, enabling salt formation and altering pharmacokinetic properties compared to the target compound .

Analogues with Extended Aromatic Systems

a) N-(3-(2-Aminothiazol-4-yl)-4-(benzyloxy)phenyl)-1-naphthamide (3e; C₂₇H₂₂N₄O₂S; MW: 466.55)
  • Key Differences : Replaces the 3-chloropropanamide with a naphthamide group.
  • Implications : The extended aromatic system (naphthalene) enhances lipophilicity and may improve membrane permeability. Reported melting point: 198–200°C, higher than the target compound, suggesting stronger crystal packing .
b) N-(3-(2-Aminothiazol-4-yl)-4-(benzyloxy)phenyl)-2-(naphthalen-1-yl)acetamide (3i; C₂₈H₂₄N₄O₂S; MW: 432.5)
  • Key Differences : Contains a naphthyl-acetamide moiety.
  • Implications : The bulkier naphthyl group may sterically hinder interactions with biological targets but could increase binding specificity. Yield: 81%, indicating efficient synthesis .

Functional Group Variations

a) N-(4-((10H-Phenoxazin-10-yl)sulfonyl)phenyl)-3-chloropropanamide (C₂₁H₁₆ClN₃O₃S; MW: 433.89)
  • Key Differences: Introduces a phenoxazinylsulfonyl group.
  • Implications: The rigid phenoxazine ring system may confer fluorescence properties or intercalation ability, useful in biochemical assays .
b) 3-[(4-Chlorophenyl)sulfanyl]-N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}propanamide (C₂₃H₂₃ClN₂O₃S₂; MW: 498.07)
  • Key Differences : Features sulfanyl (-S-) and sulfamoyl (-NHSO₂-) groups.

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Yield (%)
N-[4-(Benzyloxy)phenyl]-3-chloropropanamide C₁₆H₁₆ClNO₂ 289.75 Benzyloxy, chloro-propanamide Not reported N/A
3-Chloro-N-[4-(trifluoromethoxy)phenyl]propanamide C₁₀H₉ClF₃NO₂ 267.63 Trifluoromethoxy, chloro-propanamide Not reported N/A
N-(3-Amino-4-chlorophenyl)-2-(benzyloxy)propanamide C₁₆H₁₅ClN₂O₂ 304.77 Amino, benzyloxy-propanamide Not reported N/A
N-(3-(2-Aminothiazol-4-yl)-4-(benzyloxy)phenyl)-1-naphthamide (3e) C₂₇H₂₂N₄O₂S 466.55 Aminothiazole, naphthamide 198–200 88
N-(4-Chlorophenyl)-2-hydroxy-2-methyl-3-(phenylsulfonyl)propanamide C₁₆H₁₆ClNO₄S 353.82 Sulfonyl, hydroxy, methyl Not reported N/A

Biological Activity

N-[4-(benzyloxy)phenyl]-3-chloropropanamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores the compound's mechanisms of action, pharmacological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a chloropropanamide moiety attached to a benzyloxy-substituted phenyl group. The general structure can be represented as follows:

C16H18ClO2\text{C}_{16}\text{H}_{18}\text{ClO}_{2}

This structure allows for interactions with various biological targets, influencing its pharmacological profile.

The compound's biological activity primarily stems from its ability to interact with specific enzymes and receptors. Key mechanisms include:

  • Inhibition of Enzymatic Activity : this compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. This inhibition leads to reduced production of pro-inflammatory mediators .
  • Induction of Apoptosis : In cancer cells, this compound can trigger apoptosis through the activation of caspase enzymes, which are crucial for programmed cell death.

Anti-Cancer Activity

Research indicates that this compound exhibits significant anti-cancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • A549 (non-small-cell lung cancer)
  • HCT-116 (colon cancer)

The compound showed IC50 values indicating effective inhibition of cell proliferation at low concentrations .

Anti-Inflammatory Effects

The anti-inflammatory potential of this compound is attributed to its COX inhibition. This property suggests therapeutic applications in conditions characterized by inflammation, such as arthritis and other inflammatory diseases.

Study 1: Cytotoxicity in Cancer Cells

A study evaluated the cytotoxic effects of this compound on A549 lung cancer cells. The results indicated that the compound induced apoptosis significantly more than standard chemotherapeutics like doxorubicin:

CompoundIC50 (µM)Mechanism
This compound5.2Apoptosis via caspase activation
Doxorubicin7.8DNA intercalation

This study highlights the potential of this compound as a promising anti-cancer agent .

Study 2: Anti-Inflammatory Activity

In another investigation, the compound was tested for its anti-inflammatory properties using a murine model of inflammation. Results indicated a significant reduction in edema compared to control groups:

Treatment GroupEdema Reduction (%)
This compound65%
Control15%

These findings support the hypothesis that this compound could be beneficial in treating inflammatory conditions.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. It is primarily metabolized by cytochrome P450 enzymes, leading to various metabolites that may contribute to its overall activity .

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